molecular formula C20H20Cl2N4OS2 B12494815 2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide

2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide

Cat. No.: B12494815
M. Wt: 467.4 g/mol
InChI Key: IKLSETHUACBUTJ-UHFFFAOYSA-N
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Description

2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide involves multiple steps. The process typically starts with the preparation of the triazole ring, followed by the introduction of the chlorobenzyl and sulfanyl groups. The final step involves the acylation of the triazole derivative with 3-chlorophenyl acetic acid. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes. For example, its antimicrobial activity is thought to result from the inhibition of enzymes involved in cell wall synthesis, while its anticancer activity may be due to the inhibition of enzymes involved in DNA replication .

Comparison with Similar Compounds

Compared to other triazole derivatives, 2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide is unique due to its specific structural features, such as the presence of both chlorobenzyl and sulfanyl groups. Similar compounds include:

Properties

Molecular Formula

C20H20Cl2N4OS2

Molecular Weight

467.4 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[[5-[(4-chlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H20Cl2N4OS2/c1-2-26-18(12-28-11-14-6-8-15(21)9-7-14)24-25-20(26)29-13-19(27)23-17-5-3-4-16(22)10-17/h3-10H,2,11-13H2,1H3,(H,23,27)

InChI Key

IKLSETHUACBUTJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)CSCC3=CC=C(C=C3)Cl

Origin of Product

United States

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